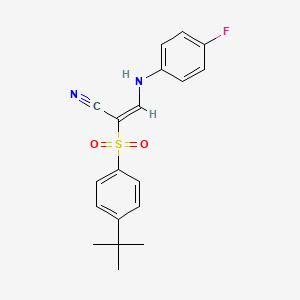

2-((4-(Tert-butyl)phenyl)sulfonyl)-3-((4-fluorophenyl)amino)prop-2-enenitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-((4-(Tert-butyl)phenyl)sulfonyl)-3-((4-fluorophenyl)amino)prop-2-enenitrile is an organic compound that features a sulfonyl group, a nitrile group, and an amino group attached to a prop-2-enenitrile backbone

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(Tert-butyl)phenyl)sulfonyl)-3-((4-fluorophenyl)amino)prop-2-enenitrile typically involves multi-step organic reactions. One common method includes:

Starting Materials: 4-(Tert-butyl)benzenesulfonyl chloride and 4-fluoroaniline.

Reaction Steps:

Reaction Conditions: These reactions are typically carried out in an inert atmosphere, such as nitrogen, and may require solvents like dichloromethane or tetrahydrofuran.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Análisis De Reacciones Químicas

Types of Reactions

2-((4-(Tert-butyl)phenyl)sulfonyl)-3-((4-fluorophenyl)amino)prop-2-enenitrile can undergo various types of chemical reactions, including:

Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Primary amines.

Substitution: Various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit promising anticancer properties. For instance, derivatives of sulfonamide compounds have been evaluated for their ability to inhibit tumor cell growth. The structural similarity of 2-((4-(tert-butyl)phenyl)sulfonyl)-3-((4-fluorophenyl)amino)prop-2-enenitrile to known anticancer agents suggests potential efficacy against various cancer cell lines.

- Case Study : A study published in the Journal of Medicinal Chemistry evaluated similar sulfonamide derivatives against human cancer cell lines, demonstrating significant inhibition rates (GI50 values in the low micromolar range). This underscores the potential of this compound as a lead compound for further development in anticancer therapies .

Antitubercular Activity

The compound's structural features may also lend themselves to antitubercular applications. Research into related compounds has shown that modifications can lead to enhanced activity against Mycobacterium tuberculosis.

- Research Findings : In vitro studies on structurally related compounds revealed MIC values ranging from 4 to 64 μg/mL against M. tuberculosis. These findings suggest that the incorporation of the tert-butyl and fluorophenyl groups could enhance the pharmacological profile of this compound, making it a candidate for further exploration as an antitubercular agent .

Photovoltaic Materials

The unique electronic properties of compounds containing sulfonyl groups have led to their investigation in the field of organic photovoltaics (OPVs). The electron-withdrawing nature of sulfonyl moieties can enhance charge transport properties in organic semiconductors.

- Experimental Data : Studies have shown that incorporating sulfonamide-based compounds into polymer blends can improve the efficiency of solar cells by facilitating better charge separation and transport. The specific application of this compound in OPVs is an area ripe for exploration, potentially leading to advancements in solar energy technologies .

Summary of Applications

Mecanismo De Acción

The mechanism of action of 2-((4-(Tert-butyl)phenyl)sulfonyl)-3-((4-fluorophenyl)amino)prop-2-enenitrile depends on its application:

Medicinal Chemistry: It may interact with specific molecular targets such as enzymes or receptors, modulating their activity.

Materials Science: It may contribute to the electronic or optical properties of materials through its structural features.

Comparación Con Compuestos Similares

Similar Compounds

- 2-((4-Methylphenyl)sulfonyl)-3-((4-fluorophenyl)amino)prop-2-enenitrile

- 2-((4-(Tert-butyl)phenyl)sulfonyl)-3-((4-chlorophenyl)amino)prop-2-enenitrile

Uniqueness

2-((4-(Tert-butyl)phenyl)sulfonyl)-3-((4-fluorophenyl)amino)prop-2-enenitrile is unique due to the presence of both the tert-butyl and fluorophenyl groups, which can impart distinct chemical and physical properties compared to its analogs.

Actividad Biológica

2-((4-(Tert-butyl)phenyl)sulfonyl)-3-((4-fluorophenyl)amino)prop-2-enenitrile (CAS No. 1025124-23-5) is a synthetic compound that exhibits potential biological activities, particularly in the context of anti-inflammatory properties and inhibition of cytokine expression. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

- Molecular Formula : C19H19FN2O2S

- Molar Mass : 358.43 g/mol

The compound's biological activity is primarily linked to its ability to modulate inflammatory pathways. Specifically, it has been shown to inhibit the expression of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. These cytokines play critical roles in inflammatory responses and are often elevated in various pathological conditions.

In Vitro Studies

In vitro studies have demonstrated that this compound can effectively suppress the mRNA expression of inflammatory cytokines. For instance, compounds with similar structural motifs exhibited significant inhibition of IL-1β and IL-6 mRNA expression in human liver hepatocytes treated with lipopolysaccharide (LPS), a common inflammatory stimulus .

In Vivo Studies

Further investigations into the in vivo effects of this compound revealed promising results:

- Animal Model : Mice were administered LPS to induce inflammation, followed by treatment with the compound.

- Results : The administration resulted in a significant decrease in the mRNA levels of IL-1β, IL-6, and TNF-α compared to control groups. Additionally, markers of liver damage (ALT and AST levels) were lower in treated animals, indicating a protective effect against hepatotoxicity .

Data Table: Summary of Biological Activities

| Activity | Effect | Reference |

|---|---|---|

| Cytokine Inhibition | IL-1β, IL-6, TNF-α suppression | |

| Hepatoprotective Effect | Reduced ALT and AST levels | |

| Inflammatory Response Modulation | Decreased macrophage infiltration |

Case Studies

A notable study involved the synthesis of similar compounds containing benzoxazole moieties that demonstrated effective anti-inflammatory properties through the inhibition of STAT3/NF-kB signaling pathways. The findings suggested that modifications to the chemical structure could enhance biological activity, providing insights into potential therapeutic applications for inflammatory diseases .

Propiedades

IUPAC Name |

(E)-2-(4-tert-butylphenyl)sulfonyl-3-(4-fluoroanilino)prop-2-enenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN2O2S/c1-19(2,3)14-4-10-17(11-5-14)25(23,24)18(12-21)13-22-16-8-6-15(20)7-9-16/h4-11,13,22H,1-3H3/b18-13+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNJAOPXLXQAKJI-QGOAFFKASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)C(=CNC2=CC=C(C=C2)F)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)/C(=C/NC2=CC=C(C=C2)F)/C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.